molecular formula C23H21NO5S B4674400 2-(4-biphenylyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate

2-(4-biphenylyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No. B4674400
M. Wt: 423.5 g/mol
InChI Key: PIWFNMLDOGTHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate, also known as BOC-Glycine, is a chemical compound that is widely used in scientific research applications. It is a white crystalline powder with a molecular weight of 403.49 g/mol and a melting point of 138-140°C. BOC-Glycine is a derivative of glycine and is used as a protecting group for the amino group of glycine in peptide synthesis.

Mechanism of Action

2-(4-biphenylyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate acts as a protecting group for the amino group of glycine in peptide synthesis. It is added to the N-terminus of a peptide chain to prevent unwanted reactions with the amino group during the synthesis process. 2-(4-biphenylyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate is easily removed from the peptide chain by treatment with acid, which cleaves the BOC group and exposes the amino group of glycine.
Biochemical and Physiological Effects:
2-(4-biphenylyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate has no known biochemical or physiological effects on its own. It is used solely as a protecting group in peptide synthesis.

Advantages and Limitations for Lab Experiments

2-(4-biphenylyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate is a commonly used protecting group in peptide synthesis due to its ease of use and stability. It is easily cleaved from the peptide chain with acid, which makes it a convenient choice for peptide synthesis. However, 2-(4-biphenylyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate can also cause unwanted side reactions during peptide synthesis, such as epimerization of the amino acid residue. Additionally, the BOC group can interfere with certain peptide synthesis reactions, which may require the use of alternative protecting groups.

Future Directions

Future research on 2-(4-biphenylyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate could focus on developing new protecting groups for the amino group of glycine that are more stable and do not cause unwanted side reactions. Additionally, research could focus on the use of 2-(4-biphenylyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate in the synthesis of novel bioactive compounds, such as enzyme inhibitors and anticancer agents. Finally, research could investigate the use of 2-(4-biphenylyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate in the synthesis of peptides and proteins with specific biological activities.

Scientific Research Applications

2-(4-biphenylyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate is widely used in peptide synthesis as a protecting group for the amino group of glycine. It is also used in the synthesis of other peptides and proteins. 2-(4-biphenylyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate is an important intermediate in the synthesis of various bioactive compounds, such as antimicrobial peptides, enzyme inhibitors, and anticancer agents.

properties

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 2-[(4-methylphenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5S/c1-17-7-13-21(14-8-17)30(27,28)24-15-23(26)29-16-22(25)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14,24H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWFNMLDOGTHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Biphenyl-4-YL)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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